molecular formula C21H26N4O2 B258443 N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No. B258443
M. Wt: 366.5 g/mol
InChI Key: GAOAWSDBQPPQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as MTAD, is a synthetic compound that has gained attention in scientific research due to its potential as an antifungal agent. MTAD has a unique structure that makes it an interesting candidate for further investigation. In

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide exerts its antifungal activity by inhibiting the activity of lanosterol 14α-demethylase, an enzyme that is essential for the synthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and ultimately cell death. This compound has also been found to disrupt the cell wall of fungi, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further investigation. In addition to its antifungal activity, this compound has been found to have anti-inflammatory and antioxidant properties. These properties could potentially make it useful in the treatment of other diseases, such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in lab experiments is its broad-spectrum antifungal activity. This makes it a useful tool for investigating the mechanisms of fungal infections. However, this compound is a synthetic compound and may not accurately reflect the natural processes that occur in vivo. Additionally, the synthesis of this compound is complex and may be difficult for some labs to reproduce.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is the development of new analogs of this compound with improved antifungal activity. Another area of interest is the investigation of this compound's potential as an antibacterial and antiviral agent. Finally, the investigation of this compound's anti-inflammatory and antioxidant properties could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can be synthesized using a multi-step process involving several reactions. The first step involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1,3-dimethyladamantane to form N-(2-methoxy-5-methylphenyl)-1,3-dimethyladamantan-5-ylcarbamate. This intermediate is then reacted with sodium azide to form N-(2-methoxy-5-methylphenyl)-3-azido-1,3-dimethyladamantan-5-ylcarbamate. Finally, the azide group is reduced using triphenylphosphine to form this compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been primarily investigated for its antifungal properties. It has been found to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been investigated for its potential as an antibacterial and antiviral agent.

properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-14-3-4-18(27-2)17(5-14)24-19(26)20-7-15-6-16(8-20)10-21(9-15,11-20)25-13-22-12-23-25/h3-5,12-13,15-16H,6-11H2,1-2H3,(H,24,26)

InChI Key

GAOAWSDBQPPQIH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Origin of Product

United States

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